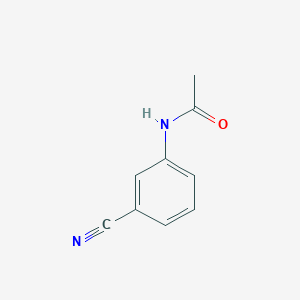

![molecular formula C12H12N2O2 B184312 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde CAS No. 118001-71-1](/img/structure/B184312.png)

4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

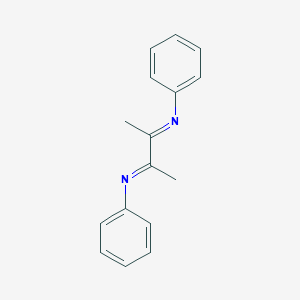

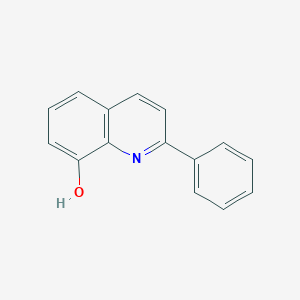

“4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde” is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O2/c1-14-7-6-13-12(14)9-16-11-4-2-10(8-15)3-5-11/h2-8H,9H2,1H3 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 113-115°C .

Aplicaciones Científicas De Investigación

1. Fluorescent Probes for Biomolecules

4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a derivative, has been designed as a novel ratiometric fluorescent probe for cysteine and homocysteine, showing a large (125 nm) hypsochromic shift in emission. This significant emission wavelength shift allows for the quantitative detection of these biomolecules (Lin et al., 2008).

2. Catalytic Activity in Organic Reactions

Pd(II) complexes with a related ONN pincer ligand, synthesized from 4-hydroxy-3-methoxy-benzaldehyde, demonstrate catalytic activity, particularly in the Suzuki-Miyaura reaction, a cross-coupling process important in organic synthesis (Shukla et al., 2021).

3. Corrosion Inhibition in Industrial Applications

Imidazole-based molecules, including derivatives of 4-(1H-imidazol-1-yl)benzaldehyde, show potential as corrosion inhibitors for carbon steel in acidic mediums. Their efficiency in preventing corrosion is significant, offering potential applications in industrial maintenance (Costa et al., 2021).

4. Development of Novel Organic Compounds

Research includes the development of new organic compounds using imidazole derivatives. For example, novel chiral ligands containing O,N atoms synthesized from enantiopure hydrobenzoin and 2-chloromethyl-1-methylimidazole hydrochloride have applications in asymmetric organic reactions (Liu, 2013).

5. Luminescence Sensing

Imidazole derivatives, including compounds structurally related to 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde, are studied for their properties in luminescence sensing. This has potential applications in chemical detection and environmental monitoring (Shi et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

4-[(1-methylimidazol-2-yl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14-7-6-13-12(14)9-16-11-4-2-10(8-15)3-5-11/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUKYFSMBNHCHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1COC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356265 |

Source

|

| Record name | 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47195542 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde | |

CAS RN |

118001-71-1 |

Source

|

| Record name | 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)

![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)

![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)